N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
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Overview
Description
N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a fluorene moiety, a pyrazole ring, and an oxazine ring, making it a unique and potentially versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions can vary, with or without the use of a base catalyst, to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure cost-effectiveness and efficiency. Techniques such as the Buchwald-Hartwig coupling and Friedel-Crafts alkylation could be employed to assemble the final product from key intermediates .
Chemical Reactions Analysis
Types of Reactions
N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: A precursor in the synthesis of the target compound.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Another fluorene-based compound with different functional groups and applications.
Poly(9,9-di-n-octylfluorenyl-2,7-diyl): A light-emitting polymer used in optoelectronic devices.
Uniqueness
N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE stands out due to its combination of fluorene, pyrazole, and oxazine rings, which confer unique chemical and biological properties. This structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-12-19-23(22-18)8-3-9-25-19)21-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGVNPAYARWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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